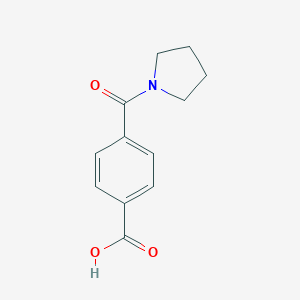

4-(pyrrolidine-1-carbonyl)benzoic Acid

Descripción

Contextual Significance within Heterocyclic Chemistry and Organic Synthesis

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to the field of medicinal chemistry. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a particularly privileged scaffold in drug discovery. nih.govresearchgate.net Its prevalence in numerous natural products and FDA-approved drugs underscores its importance. The pyrrolidine moiety can engage in various non-covalent interactions, influence the pharmacokinetic properties of a molecule, and provide a three-dimensional structure that can be crucial for biological activity. nih.govnih.gov

In the realm of organic synthesis, the development of efficient methods for constructing amide bonds is a persistent focus. The amide linkage in 4-(pyrrolidine-1-carbonyl)benzoic acid is a testament to the advances in this area. The synthesis of such N-acyl derivatives of benzoic acid often involves the activation of the carboxylic acid group to facilitate its reaction with the amine, in this case, pyrrolidine.

Overview of Research Trajectories for Amide-Substituted Benzoic Acid Derivatives

Amide-substituted benzoic acid derivatives represent a broad and versatile class of compounds with a wide array of applications. In medicinal chemistry, this structural motif is found in compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnanobioletters.com The substitution pattern on the benzoic acid ring, as well as the nature of the amide, can be systematically varied to fine-tune the pharmacological profile of the resulting molecules.

Current research in this area is largely focused on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. Furthermore, there is a growing interest in understanding the structure-activity relationships (SAR) of these compounds to guide the development of the next generation of therapeutic agents. The exploration of their potential in materials science, for example as building blocks for functional polymers, is another emerging research avenue.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on this compound are not abundant in the public domain, its chemical properties and potential research applications can be inferred from the study of closely related compounds and the general principles of organic chemistry.

Synthesis and Characterization

The synthesis of this compound would typically proceed through the amidation of a terephthalic acid derivative. One plausible route involves the selective activation of one of the carboxylic acid groups of terephthalic acid, followed by reaction with pyrrolidine. Alternatively, a derivative of terephthalic acid with one of the acid groups protected or modified, such as terephthalic acid monomethyl ester chloride, could be reacted with pyrrolidine, followed by deprotection or hydrolysis of the ester to yield the final product.

The characterization of this compound would rely on standard spectroscopic techniques. The following tables provide expected data based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 150057-97-9 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents (predicted) |

Table 2: Representative Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the methylene (B1212753) protons of the pyrrolidine ring, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the carbons of the pyrrolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid and the amide, and C-N stretching vibrations. docbrown.info |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Potential Research Applications

Given the structural features of this compound, several research trajectories can be envisioned. The presence of both a carboxylic acid and an amide group provides opportunities for further functionalization, making it a versatile building block in organic synthesis.

In the field of medicinal chemistry, this compound could serve as a scaffold for the development of novel therapeutic agents. The pyrrolidine moiety is a known pharmacophore in many biologically active compounds, and its combination with the benzoic acid framework could lead to the discovery of molecules with interesting pharmacological profiles. Areas of potential investigation include its evaluation for antimicrobial, anticancer, or anti-inflammatory activities, which are common for this class of compounds. nih.govnanobioletters.com

Furthermore, the rigid-flexible nature of the molecule could be of interest in materials science. It could potentially be used as a monomer for the synthesis of novel polyamides or polyesters with unique thermal and mechanical properties.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(pyrrolidine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(13-7-1-2-8-13)9-3-5-10(6-4-9)12(15)16/h3-6H,1-2,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWLIPUKNHPPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448848 | |

| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150057-97-9 | |

| Record name | Benzoic acid, 4-(1-pyrrolidinylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Pyrrolidine 1 Carbonyl Benzoic Acid and Its Structural Analogs

Conventional Synthetic Strategies and Their Optimization

Conventional methods for synthesizing 4-(pyrrolidine-1-carbonyl)benzoic acid primarily rely on well-established reactions in organic chemistry, focusing on the formation of the central amide linkage and the generation of the carboxylic acid functionality.

Amide Bond Formation via Acyl Chloride Intermediates

A primary and robust method for constructing the amide bond is the reaction between an activated carboxylic acid derivative and an amine. The most common approach involves the conversion of a terephthalic acid derivative into an acyl chloride, which then readily reacts with pyrrolidine (B122466). fishersci.co.uk

This process typically begins with terephthalic acid or its monoprotected ester derivative. The carboxylic acid is activated using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride intermediate, 4-(chlorocarbonyl)benzoic acid. pearson.com This intermediate is not always isolated and can be generated in situ.

The subsequent step is the nucleophilic acyl substitution, where pyrrolidine attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature or below. fishersci.co.uk A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. fishersci.co.uk

Table 1: Reaction Parameters for Acyl Chloride-Mediated Amide Formation

| Step | Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|

| Acid Activation | Terephthalic acid monomethyl ester, Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | Reflux | Convert carboxylic acid to acyl chloride |

| Amidation | 4-(Methoxycarbonyl)benzoyl chloride, Pyrrolidine, Triethylamine | Dichloromethane (DCM) | 0°C to Room Temp | Form the amide bond |

| Hydrolysis | Methyl 4-(pyrrolidine-1-carbonyl)benzoate, NaOH(aq), then HCl(aq) | Methanol (B129727)/Water | Reflux | Convert ester to carboxylic acid |

Optimization of this strategy often involves controlling the reaction temperature to minimize side reactions and carefully selecting the base and solvent system to ensure high yields and purity of the resulting amide.

Hydrolysis-Mediated Carboxylic Acid Derivatization

An alternative conventional route involves the synthesis of an ester precursor, typically ethyl or methyl 4-(pyrrolidine-1-carbonyl)benzoate, followed by hydrolysis to yield the final carboxylic acid. This approach is particularly useful when the starting material is an ester of terephthalic acid, such as ethyl 4-(ethoxycarbonyl)benzoate.

The synthesis begins with the amide bond formation as described previously, reacting the ester-acyl chloride with pyrrolidine. The resulting product is an ester-amide compound. The final step is the saponification (base-catalyzed hydrolysis) of the ester group. This is commonly achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like ethanol (B145695) or methanol to ensure solubility. sphinxsai.com

Following the complete hydrolysis of the ester, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt, precipitating the desired this compound, which can then be isolated through filtration.

Exploration of Novel Synthetic Approaches and Catalyst Development

Beyond conventional methods, research has focused on developing more efficient, greener, and versatile synthetic routes. Novel approaches often employ advanced coupling reagents and catalysts to streamline the synthesis.

Microwave-assisted organic synthesis (MAOS) has been explored for the synthesis of pyrrolidine-containing scaffolds, offering significant advantages by increasing synthetic efficiency and supporting green chemistry principles. nih.govunipa.it This technique can dramatically reduce reaction times for both amide bond formation and subsequent derivatization steps.

Catalyst development has also been a key area. For instance, organocatalysis using pyrrolidine itself or its derivatives can facilitate domino reactions to construct complex heterocyclic systems, a principle that can be adapted for building the core scaffold. chimia.ch Furthermore, new phosphonium (B103445) salt-based reagents have been developed for the amidation of carboxylic acids. These can be generated in situ and efficiently activate carboxylic acids for reaction with amines at room temperature, providing good to excellent yields and avoiding the need for harsh reagents like thionyl chloride. acs.org

Continuous flow protocols represent another modern approach, allowing for rapid, scalable, and cost-efficient access to functionalized pyrrolidines, which can then be incorporated into the final benzoic acid structure. rsc.org

Chemo- and Regioselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound requires precise control over chemical reactivity to modify specific parts of the molecule. Chemo- and regioselectivity are paramount in these synthetic endeavors.

Construction of Pyrrolidine-Containing Benzoic Acid Scaffolds

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, and various methods exist for its construction. unipa.itresearchgate.net One of the most powerful methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene. nih.gov This strategy allows for the controlled introduction of substituents and stereocenters on the pyrrolidine ring. By using a suitably functionalized benzoic acid derivative as part of the dipolarophile or the 1,3-dipole, this method can be used to construct the entire scaffold with high degrees of stereochemical control.

Another approach involves starting with proline, a naturally occurring chiral amino acid, which serves as a versatile building block. nih.gov The carboxylic acid and secondary amine of proline provide handles for elaboration. For example, the nitrogen of a protected proline derivative can be coupled with a 2-azidobenzoic acid precursor, followed by intramolecular reactions to form complex fused systems like pyrrolobenzodiazepines, demonstrating a method for linking these two key structural motifs. researchgate.net

Table 2: Selected Strategies for Scaffold Construction

| Strategy | Key Reaction | Precursors | Key Feature |

|---|---|---|---|

| Cycloaddition | 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkenyl benzoate | High stereocontrol in pyrrolidine ring formation |

| Building Block | Amide Coupling | (S)-Prolinol, 2-Azidobenzoyl chloride | Utilizes a chiral pool starting material |

| Cyclization | Intramolecular Amination | N-chlorosulfonamides with a benzoic acid moiety | Forms pyrrolidine ring via C-H activation |

Derivatization at Aromatic and Pyrrolidine Moieties

Once the core this compound scaffold is assembled, further functionalization can be achieved at either the aromatic ring or the pyrrolidine moiety.

Pyrrolidine Moiety Derivatization: The pyrrolidine ring offers several positions for functionalization. The carbons at the 2- and 5-positions (alpha to the nitrogen) are susceptible to functionalization through various methods, including α-lithiation followed by reaction with an electrophile. The synthesis of derivatives bearing substituents at the 3- and 4-positions is also common, often achieved by starting with a pre-functionalized pyrrolidine or proline derivative, such as 4-hydroxypyrrolidine. bldpharm.com For example, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized, showcasing derivatization at the pyrrolidine ring of a related scaffold. mdpi.com These modifications are crucial for tuning the molecule's properties for specific applications.

Comprehensive Spectroscopic and Structural Characterization of 4 Pyrrolidine 1 Carbonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Interpretation

A ¹H NMR spectrum of 4-(pyrrolidine-1-carbonyl)benzoic acid would be expected to show distinct signals corresponding to the protons on the pyrrolidine (B122466) ring and the benzene (B151609) ring.

Aromatic Protons: The benzene ring has two sets of chemically non-equivalent protons. Due to the para-substitution, a pattern of two doublets would be anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the carboxylic acid group would likely appear at a higher chemical shift (downfield) compared to the protons ortho to the amide group, due to the stronger electron-withdrawing nature of the carboxylic acid.

Pyrrolidine Protons: The eight protons of the pyrrolidine ring would produce signals in the aliphatic region (typically δ 1.5-4.0 ppm). Due to restricted rotation around the amide C-N bond, the four protons on the carbons adjacent to the nitrogen (α-protons) may appear as two distinct signals, as might the four protons on the β-carbons. These would likely present as multiplets.

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group would be expected at a very high chemical shift (δ 10-13 ppm), although its visibility can be dependent on the solvent and concentration.

Table 3.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (ortho to -COOH) | 8.0 - 8.3 | Doublet |

| Aromatic (ortho to -CON) | 7.5 - 7.8 | Doublet |

| Pyrrolidine (-NCH₂) | 3.4 - 3.7 | Multiplet |

Application of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Other Advanced NMR Techniques

A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each unique carbon atom would be expected.

Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) would correspond to the carboxylic acid carbonyl and the amide carbonyl.

Aromatic Carbons: Four signals would be expected for the six aromatic carbons due to symmetry. The carbon attached to the carboxylic acid group (ipso-carbon) and the carbon attached to the amide group would have distinct chemical shifts, as would the two pairs of ortho and meta carbons.

Pyrrolidine Carbons: Two signals in the aliphatic region would correspond to the two pairs of equivalent carbons in the pyrrolidine ring.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Table 3.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 168 - 173 |

| Amide (C=O) | 167 - 172 |

| Aromatic (C-COOH) | 135 - 140 |

| Aromatic (C-CON) | 140 - 145 |

| Aromatic (CH) | 125 - 132 |

| Pyrrolidine (-NCH₂) | 45 - 50 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic information about the functional groups present.

Assignment of Fundamental Vibrational Modes

The IR spectrum of this compound would be dominated by several key absorptions:

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands would be expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is usually found between 1630 and 1680 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the amide would likely be observed in the 1300-1400 cm⁻¹ region.

C-O Stretch: The C-O stretching of the carboxylic acid would appear in the 1210-1320 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the benzene ring.

Table 3.2.1: Predicted Fundamental Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1300 - 1400 |

Correlation with Computational Data

In the absence of experimental data, computational methods like Density Functional Theory (DFT) are often used to predict vibrational frequencies. By calculating the optimized geometry and vibrational modes of the molecule, a theoretical spectrum can be generated. This theoretical data, when scaled appropriately, can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational properties. However, no such computational studies were found for this specific compound.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular weight: 219.24 g/mol ), the mass spectrum would be expected to show:

Molecular Ion Peak ([M]⁺): A peak at m/z = 219, corresponding to the intact molecule with one electron removed.

Key Fragmentation Peaks: Common fragmentation pathways would likely involve:

Loss of the hydroxyl group (-OH) from the carboxylic acid, resulting in a fragment at m/z = 202.

Loss of the entire carboxyl group (-COOH), leading to a fragment at m/z = 174.

Cleavage of the amide bond, which could lead to fragments corresponding to the benzoyl moiety (m/z = 105) or the pyrrolidine carbonyl moiety.

Fragmentation of the pyrrolidine ring itself.

Table 3.3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| 219 | [M]⁺ (Molecular Ion) |

| 202 | [M - OH]⁺ |

| 174 | [M - COOH]⁺ |

| 146 | [C₈H₄NO₂]⁺ (Loss of pyrrolidine) |

| 121 | [C₇H₅O₂]⁺ (Benzoic acid cation) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures or impurities. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of polar aromatic molecule.

While specific application notes for this compound are not widely published, a standard method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the target compound and any impurities with different polarities. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance.

Below is an illustrative table of typical starting parameters for an RP-HPLC method development for this compound.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the hot injector.

To overcome these limitations, derivatization is typically required. The carboxylic acid group is converted into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. This process involves reacting the compound with a suitable derivatizing agent prior to injection. The resulting derivative can then be readily analyzed on a standard non-polar or medium-polarity capillary column.

An illustrative table of GC conditions for a derivatized analogue is presented below.

| Parameter | Typical Condition |

| Derivatization | Esterification (e.g., with BSTFA for silylation) |

| Column | HP-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temp. | 300 °C |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. A UPLC method for this compound would offer a substantial improvement in throughput for purity testing and impurity profiling.

The method development would parallel that of HPLC, using a sub-2 µm particle C18 column and a faster gradient elution at a lower flow rate. The increased resolution can separate closely related impurities that might co-elute in a standard HPLC analysis.

| Parameter | Typical Condition |

| Column | Acquity BEH C18 or equivalent (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Fast Gradient |

| Flow Rate | 0.4 mL/min |

| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) |

| Column Temp. | 40 °C |

| Injection Vol. | 1-2 µL |

X-ray Crystallography for Solid-State Molecular Architecture

While the specific crystal structure of this compound has not been reported in publicly available crystallographic databases, analysis of similar benzoic acid derivatives provides insight into its likely solid-state architecture. researchgate.netresearchgate.net Carboxylic acids frequently form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a set of crystallographic data, including the unit cell dimensions, space group, and atomic coordinates. This information would confirm the molecular conformation—for instance, the dihedral angle between the plane of the benzoic acid ring and the pyrrolidine amide group—and map the network of intermolecular interactions that stabilize the crystal structure.

The table below shows representative crystallographic data for a related benzoic acid amide to illustrate the type of information obtained from such an analysis. researchgate.net

| Parameter | Illustrative Data for a Related Compound researchgate.net |

| Compound | 4-(Cyclopropanecarboxamido)benzoic acid |

| Chemical Formula | C₁₁H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.2429 (14) |

| b (Å) | 4.7704 (5) |

| c (Å) | 15.3087 (16) |

| β (°) ** | 97.469 (3) |

| Volume (ų) ** | 959.04 (18) |

| Key Supramolecular Motif | Centrosymmetric R²₂(8) carboxylic acid dimer |

This structural information is crucial for understanding the material's physical properties, such as melting point and solubility, and for solid-form screening in pharmaceutical development.

Despite a comprehensive search for advanced computational and theoretical investigations on "this compound," publicly available research detailing the specific analyses as requested in the outline could not be located.

Extensive searches were conducted using the chemical name and its associated CAS number (116533-76-5) in conjunction with specific keywords related to the requested topics, including "Density Functional Theory (DFT)," "ground state geometry optimization," "conformational analysis," "Frontier Molecular Orbital (FMO) analysis," "vibrational wavenumbers," "NMR chemical shifts," "Natural Bond Orbital (NBO) analysis," and "Molecular Electrostatic Potential (MEP) mapping."

Therefore, it is not possible to provide the detailed, data-driven article as per the structured outline, as the primary research data for this specific compound does not appear to be in the public domain.

Advanced Computational and Theoretical Investigations of 4 Pyrrolidine 1 Carbonyl Benzoic Acid

Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

For 4-(pyrrolidine-1-carbonyl)benzoic acid, a Hirshfeld surface analysis would involve generating a three-dimensional surface around the molecule, color-coded to represent the types and strengths of intermolecular contacts. The analysis would typically include:

d_norm surfaces: These surfaces highlight regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, which would be expected between the carboxylic acid groups of adjacent molecules.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular interactions. By decomposing the Hirshfeld surface into contributions from different atom-pair contacts (e.g., O···H, H···H, C···H), a detailed picture of the crystal packing can be obtained. For the title compound, one would anticipate significant O···H and H···H contacts, indicative of hydrogen bonding and general van der Waals interactions, respectively.

While no specific studies on this compound are available, research on structurally related molecules demonstrates the utility of this method in understanding how molecules self-assemble in the solid state.

Excited State Properties and Electronic Absorption Spectra (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra and investigate the properties of molecules in their excited states. This analysis is crucial for understanding a molecule's response to light and its potential applications in areas like photochemistry and materials science.

A TD-DFT study of this compound would typically involve:

Calculation of Vertical Excitation Energies: These calculations predict the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum. For benzoic acid derivatives, these transitions often involve π→π* excitations within the aromatic ring.

Analysis of Molecular Orbitals: By examining the molecular orbitals involved in the electronic transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the nature of the excitation can be characterized as, for instance, intramolecular charge transfer.

Simulation of the UV-Vis Spectrum: The calculated excitation energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data for validation.

Studies on similar benzoic acid derivatives often use TD-DFT to understand how different substituents affect the electronic structure and absorption properties. However, specific TD-DFT data for this compound is not present in the reviewed literature.

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors, derived from Density Functional Theory (DFT), are used to predict the reactivity and stability of a molecule. These global chemical reactivity indices provide insight into the molecule's behavior in chemical reactions.

Key descriptors that would be calculated for this compound include:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to accept electrons. |

This table represents the theoretical descriptors that would be calculated in a typical quantum chemical study. No published values for this compound were found.

Another powerful technique is the Quantum Theory of Atoms in Molecules (QTAIM) . QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. It can identify bond critical points and analyze their properties (e.g., electron density and its Laplacian) to determine the nature of interactions (e.g., covalent vs. electrostatic).

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

A molecular docking study involving this compound would entail:

Selection of a Protein Target: A biologically relevant protein receptor would be chosen based on a therapeutic hypothesis.

Prediction of Binding Pose: The compound would be computationally placed into the active site of the receptor, and various conformations would be sampled.

Scoring and Analysis: The different poses would be "scored" based on a function that estimates the binding affinity. The best-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site.

While molecular docking has been performed on various pyrrolidine (B122466) derivatives to explore their potential as inhibitors for targets like myeloid cell leukemia-1 (Mcl-1) or enzymes in Mycobacterium tuberculosis, no specific docking studies featuring this compound were identified in the literature search. Such a study would be necessary to propose a mechanism of action at the molecular level for any observed biological activity.

Exploration of 4 Pyrrolidine 1 Carbonyl Benzoic Acid in Advanced Materials Science Research

Integration into Polymer and Nanomaterial Architectures

The incorporation of functional organic molecules into polymer and nanomaterial architectures is a key strategy for developing materials with enhanced or novel properties. While direct research on the integration of 4-(pyrrolidine-1-carbonyl)benzoic acid is an emerging area, the principles of polymer chemistry and nanoscience, along with studies on analogous compounds, provide a strong foundation for its potential applications. A structurally related compound, 4-(1-Pyrrolidinyl)benzoic acid, has been noted for its utility in material science, where it can be incorporated into polymers to improve their mechanical properties. chemimpex.com This suggests that this compound could similarly be employed as a functional monomer or additive in polymer synthesis.

The presence of both a carboxylic acid and an amide group in this compound allows for its integration into polymer chains through various polymerization techniques, such as condensation polymerization. This can lead to the formation of polyesters or polyamides with the pyrrolidine (B122466) moiety as a recurring side group. The introduction of this specific functionality can be expected to influence the polymer's thermal stability, solubility, and mechanical strength.

In the realm of nanomaterials, this compound can be utilized as a surface modifying agent or a capping ligand for nanoparticles. Its carboxylic acid group can anchor to the surface of metal oxide nanoparticles, while the pyrrolidine group can provide a functional interface for further chemical modifications or to enhance the nanoparticles' dispersion in various media. The table below outlines the potential effects of integrating this compound into different material architectures.

| Material Architecture | Potential Role of this compound | Anticipated Property Enhancements |

| Polymers | Functional monomer or additive | Improved mechanical strength, thermal stability, and altered solubility |

| Nanomaterials | Surface modifying agent or capping ligand | Enhanced dispersion, surface functionalization, and controlled growth |

Detailed research findings on the specific performance of materials incorporating this compound are anticipated as this area of study matures.

Design and Synthesis of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly tunable and depend on the choice of both the metal and the organic linker. Benzoic acid derivatives are a well-established class of ligands in MOF synthesis due to the ability of their carboxylate groups to form robust coordination bonds with metal centers. brieflands.comnih.govbldpharm.com Furthermore, the incorporation of functional groups, such as the pyrrolidine ring, into the ligand structure can introduce new functionalities into the resulting MOF. bohrium.comrsc.org

The structure of this compound makes it an excellent candidate for a MOF ligand. The carboxylic acid group can coordinate with metal ions, while the pyrrolidine-1-carbonyl moiety can influence the framework's topology and pore environment. The amide linkage provides a degree of conformational flexibility, which can be advantageous in the self-assembly process of MOF formation. The pyrrolidine ring itself can act as a hydrogen bond acceptor or be further functionalized to introduce catalytic sites or specific recognition motifs within the MOF pores.

The design principles for synthesizing MOFs using ligands like this compound involve the careful selection of metal ions and reaction conditions to control the dimensionality and connectivity of the resulting framework. The table below summarizes key design considerations for MOFs based on this ligand.

| Design Parameter | Consideration for this compound Ligand | Potential Impact on MOF Properties |

| Metal Ion | Choice of metal with appropriate coordination geometry (e.g., Zn(II), Cu(II), Co(II)) | Determines the framework topology, stability, and potential catalytic or magnetic properties |

| Solvent System | Solvents that facilitate the dissolution of both the ligand and the metal salt | Influences crystal growth and can template the formation of specific pore structures |

| Temperature and Time | Optimization of solvothermal or hydrothermal synthesis conditions | Controls the crystallinity and phase purity of the resulting MOF |

While specific MOFs constructed from this compound are still a subject of ongoing research, the foundational principles of MOF chemistry strongly support its potential in creating novel frameworks with tailored functionalities for applications in gas storage, separation, and catalysis.

Investigation as a Precursor for Optical and Electronic Materials

The search for new materials with unique optical and electronic properties is a driving force in materials science. Organic compounds that can be processed into thin films or integrated into devices are of particular interest. The molecular structure of this compound, with its aromatic ring and carbonyl group, suggests its potential as a precursor for materials with interesting optical and electronic characteristics. Compounds containing similar functionalities have been shown to exhibit photoluminescent properties. researchgate.net

The synthesis of polymers or coordination complexes from this compound could lead to materials with applications in light-emitting diodes (LEDs) or sensors. The electronic properties of such materials would be influenced by the degree of conjugation and the intermolecular interactions, which can be tuned through chemical modification of the pyrrolidine ring or by varying the metal center in coordination complexes.

Furthermore, a related compound, poly [4-(pyrrol-1-yl methyl) benzoic acid], has been investigated for its potential in electronic storage applications, highlighting the relevance of the pyrrole/pyrrolidine and benzoic acid combination in the field of electronic materials. The electrical conductivity of polymers is a key parameter that can be influenced by the incorporation of functional monomers. mdpi.com The table below outlines the potential optical and electronic properties and applications of materials derived from this compound.

| Property | Potential Application | Research Focus |

| Photoluminescence | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors | Synthesis of derivatives and coordination complexes with enhanced quantum yields |

| Electrical Conductivity | Conductive polymers, antistatic coatings, components for electronic devices | Development of polymerization methods to create conjugated systems incorporating the monomer |

| Dielectric Properties | Insulating layers in capacitors, gate dielectrics in transistors | Investigation of the dielectric constant and breakdown voltage of polymers derived from the compound |

The exploration of this compound as a precursor for optical and electronic materials is a promising avenue of research that could lead to the development of new functional materials for a range of technological applications.

4 Pyrrolidine 1 Carbonyl Benzoic Acid As a Crucial Intermediate in Specialized Organic Synthesis

Precursor in the Synthesis of Carbapenem (B1253116) Antibiotic Scaffolds (e.g., Ertapenem, Imipenem)

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. nih.gov The efficacy and stability of many carbapenems are significantly influenced by the side chains attached to the carbapenem core. rsc.org Specifically, the pyrrolidine-containing side chain at the C-2 position is a key structural feature in several potent antibiotics, including Ertapenem, Meropenem, and Doripenem. rsc.orgresearchgate.net This side chain is known to enhance activity against Gram-negative bacteria. rsc.org

While 4-(pyrrolidine-1-carbonyl)benzoic acid contains both the pyrrolidine (B122466) and benzoic acid moieties, the documented large-scale synthesis of Ertapenem utilizes a structurally related but distinct precursor. The established synthetic route for Ertapenem's side chain begins with trans-4-hydroxy-L-proline, a readily available chiral building block. researchgate.netresearchgate.netnih.gov

Synthesis of Ertapenem's Side Chain:

The synthesis of Ertapenem involves the construction of a complex side chain, chemically known as (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid, which is then coupled to the carbapenem core. nih.govacs.org A common synthetic strategy involves the following key transformations starting from trans-4-hydroxy-L-proline: researchgate.netnih.govgoogle.com

Protection and Activation: The amino and carboxyl groups of hydroxyproline (B1673980) are chemically protected. The hydroxyl group is then activated, often by converting it into a mesylate, to facilitate subsequent reactions.

Amide Bond Formation: The activated proline derivative is reacted with a derivative of m-aminobenzoic acid to form the crucial amide bond. This step establishes the link between the pyrrolidine ring and the benzoic acid component. researchgate.netnih.gov

Introduction of Thiol Group: The activated hydroxyl group on the pyrrolidine ring is displaced to introduce a sulfur-containing group, which will ultimately form the thioether linkage to the carbapenem nucleus. researchgate.net

Coupling and Deprotection: The completed side chain is coupled with the carbapenem core, followed by the removal of protecting groups to yield the final active Ertapenem molecule. google.comgoogle.com

In contrast, the synthesis of Imipenem, an earlier carbapenem, does not involve a pyrrolidine-benzoic acid side chain. Its synthesis is historically significant and involves different key intermediates to build its simpler N-formimidoyl side chain. google.comnih.gov

Therefore, while the pyrrolidine ring is fundamental to Ertapenem's structure, the specific intermediate this compound is not identified as a direct precursor in the widely reported synthetic pathways. Instead, derivatives of L-proline and m-aminobenzoic acid serve as the foundational components. nih.govoup.com

Utility in the Development of Diverse Pyrrolidine-Containing Bioactive Molecules

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry and drug discovery. researchgate.netdntb.gov.ua Its five-membered saturated structure provides a three-dimensional framework that is present in numerous natural products, alkaloids, and synthetic drugs. nih.govwikipedia.orgnih.gov The non-planar nature of the ring allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. nih.govnih.gov

Compounds featuring a pyrrolidine core exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. frontiersin.org As such, intermediates like this compound and its analogs are useful building blocks for creating novel therapeutic agents. chemimpex.com The benzoic acid portion provides a site for further chemical modification, while the pyrrolidine ring acts as a key pharmacophore.

The versatility of the pyrrolidine scaffold is demonstrated by its presence in a diverse array of approved drugs across different therapeutic areas.

| Drug Name | Therapeutic Class | Role of Pyrrolidine Ring |

| Captopril | ACE Inhibitor | The pyrrolidine ring is a core component, mimicking the proline residue of angiotensin I. mdpi.com |

| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | A cyanopyrrolidine moiety is essential for inhibiting the DPP-4 enzyme. mdpi.com |

| Aniracetam | Nootropic | Contains a pyrrolidinone structure, a derivative of the pyrrolidine ring. wikipedia.org |

| Procyclidine | Anticholinergic | Used to treat Parkinson's disease, featuring a central pyrrolidine ring. wikipedia.org |

| Eletriptan | Antimigraine (Serotonin Agonist) | The synthesis involves a key reaction with a pyrrolidine derivative. mdpi.com |

| Aprepitant | Antiemetic | A complex molecule where a substituted pyrrolidine is part of the broader morpholine (B109124) structure. |

This table provides examples of the diverse applications of the pyrrolidine scaffold in medicine.

Research has shown that modifying the substituents on the pyrrolidine ring can fine-tune a molecule's biological activity and pharmacokinetic properties. pharmablock.compharmablock.com The use of building blocks like this compound allows medicinal chemists to systematically explore structure-activity relationships in the design of new and more effective drugs. chemimpex.com

Role in Agrochemical Research and Development

In addition to pharmaceuticals, heterocyclic compounds containing pyrrolidine and benzoic acid moieties play a role in agrochemical research. ontosight.aiontosight.ai Benzoic acid and its derivatives are known to be used as precursors for herbicides and pesticides and can possess inherent antifungal and antibacterial properties. ontosight.ainih.govherts.ac.uk Similarly, the pyrrolidine scaffold is utilized in the synthesis of fungicides and insecticides. guidechem.com

Some studies have noted that pyrrolidine-containing structures are being investigated for their potential as herbicides and for plant growth control. nih.govfrontiersin.org The incorporation of a pyrrolidine ring into a potential agrochemical can influence its biological activity, stability, and interaction with target enzymes or receptors in pests and weeds. Intermediates like 4-(1-pyrrolidinyl)benzoic acid are noted for their potential as building blocks in the production of agrochemicals. chemimpex.com While specific, widely commercialized agrochemicals derived directly from this compound are not extensively documented in public literature, the foundational components—pyrrolidine and benzoic acid—are established pharmacophores in this field. ontosight.aiherts.ac.ukresearchgate.net

Mechanistic and Structure Activity Relationship Sar Investigations of 4 Pyrrolidine 1 Carbonyl Benzoic Acid Derivatives in Chemical Biology

Rational Design of Enzyme Inhibitors and Modulators

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery. The 4-(pyrrolidine-1-carbonyl)benzoic acid scaffold has been explored as a foundation for developing inhibitors against various enzymatic targets, leveraging the structural features of both the pyrrolidine (B122466) and benzamide (B126) components to achieve potency and selectivity.

Studies on DprE1 Inhibition and Antimycobacterial Activity

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the mycobacterial cell wall. nih.gov It is a validated and attractive target for the development of new antituberculosis drugs. nih.gov While direct studies on this compound as a DprE1 inhibitor are not extensively documented, the structure-activity relationships of other benzamide derivatives provide valuable insights into the pharmacophoric features required for inhibition.

Research into dinitrobenzamide derivatives has shown that specific substitutions on the benzamide ring are crucial for anti-mycobacterial activity. researchgate.net For instance, studies have demonstrated that placing nitro groups at the 3- and 5-positions of the benzamide ring is critical for activity against M. tuberculosis. researchgate.net The amide nitrogen is also a key point for modification, where substitution with groups like a benzyloxyethyl ring can enhance potency. researchgate.net

Based on the SAR of known benzamide-based DprE1 inhibitors, several structural features of this compound could be considered for future design:

The Benzoyl Moiety: The substitution pattern on the aromatic ring is a key determinant of activity. While the parent compound has a carboxyl group at the 4-position, the SAR of other series suggests that electron-withdrawing groups at other positions could be more favorable for DprE1 inhibition.

The Amide Linkage: This group serves as a crucial linker. In other inhibitor classes, modifications at this position significantly impact potency. The pyrrolidine ring in this compound provides a cyclic, conformationally restricted substituent.

The Pyrrolidine Ring: This saturated heterocycle offers vectors for substitution to probe interactions with hydrophobic pockets within the enzyme's active site.

Although several classes of compounds, including benzothiazinones and oxadiazoles, have been identified as potent DprE1 inhibitors, the exploration of pyrrolidinyl benzamides remains a potential area for discovering novel antimycobacterial agents. nih.govnih.gov

Investigation of Anticancer Agent Scaffolds

The pyrrolidine scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govdntb.gov.ua Its derivatives have been developed to target a wide range of mechanisms involved in cancer progression, including enzyme inhibition and disruption of protein-protein interactions. nih.gov The structural rigidity and stereochemical complexity of the pyrrolidine ring allow for precise orientation of functional groups to interact with biological targets. nih.gov

A diverse array of synthetic pyrrolidine compounds, including those derivatized as spirooxindoles, thiazoles, and coumarins, have demonstrated significant anti-proliferative activities against various cancer cell lines. nih.govbohrium.com Structure-activity relationship studies have revealed key insights:

Substitution Patterns: The biological activity of pyrrolidine derivatives is highly dependent on the substitution patterns around the ring. nih.gov

Hybrid Molecules: Hybrid molecules that combine the pyrrolidine scaffold with other pharmacologically active moieties often exhibit enhanced potency. For example, coumarin-pyrrolidine hybrids have shown notable anticancer activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. bohrium.com

Target Specificity: Pyrrolidine-based compounds have been designed to inhibit specific targets like tubulin and various oncogenic kinases. researchgate.net

The table below summarizes the in vitro anticancer activity of representative pyrrolidine derivatives against selected human cancer cell lines, illustrating the potential of this scaffold.

| Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Benzamide Derivative 16a | MCF-7/ADR | 0.52 - 6.26 | researchgate.net |

| Benzamide Derivative 16b | MCF-7/ADR | 0.52 - 6.26 | researchgate.net |

| Benzamide Derivative 16d | MCF-7/ADR | 0.52 - 6.26 | researchgate.net |

| Pyrrolizine Derivative 9a | Exhibited anti-inflammatory and analgesic activity | researchgate.net | |

| Indolizine Derivative 10b | Exhibited anti-inflammatory and analgesic activity | researchgate.net | |

| Indolizine Derivative 11b | Exhibited anti-inflammatory and analgesic activity | researchgate.net |

Molecular Interactions with Cellular Components and Biochemical Pathways (e.g., eIF4E/eIF4G interaction)

The interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G is a critical node in the regulation of cap-dependent translation, a process often dysregulated in cancer. nih.gov Small molecules that disrupt this protein-protein interaction are of significant therapeutic interest. nih.govresearchgate.net

A comprehensive search of the scientific literature did not yield studies that specifically investigate this compound or its direct derivatives as modulators of the eIF4E/eIF4G interaction. The most well-characterized inhibitor of this interaction is a compound known as 4EGI-1, which belongs to a different chemical class (thiazol-2-yl hydrazones) and does not share the pyrrolidinyl benzamide scaffold. nih.gov Therefore, the potential for this compound derivatives to act on this specific biochemical pathway remains an open area for future investigation.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of molecules that can selectively bind to a target protein and be detected (e.g., via fluorescence or radioactivity) allows for the study of that protein's function and distribution in complex biological systems.

While this compound itself has not been prominently featured as a chemical probe, structurally related pyrrolidinyl benzamide derivatives have been successfully developed for such applications. A notable example is the synthesis of cis-N-(1-Benzyl-2-methylpyrrolidine-3-yl)-5-iodo-2-methoxy-4-(methylamino) benzamide (IYM), an analog of the known compound YM-09151-2. nih.gov

This compound was radiolabeled with Iodine-125 to create [¹²⁵I]IYM, a potential radioligand for mapping dopamine (B1211576) D2 receptors in the brain using single photon emission computed tomography (SPECT). nih.gov Biodistribution and in vitro binding studies confirmed that [¹²⁵I]IYM exhibits high affinity and specific binding to dopamine D2 receptors located in the rodent striatum. nih.gov The high uptake in the striatum was effectively blocked by other dopaminergic compounds, confirming its specificity. nih.gov This work demonstrates that the pyrrolidinyl benzamide scaffold can be effectively modified to create high-affinity, selective chemical probes for studying important neurological targets. nih.gov

Future Research Directions and Emerging Paradigms for 4 Pyrrolidine 1 Carbonyl Benzoic Acid

Innovations in Sustainable Synthesis and Process Chemistry

The future production of 4-(pyrrolidine-1-carbonyl)benzoic acid and its derivatives is expected to align with the principles of green chemistry, focusing on environmentally benign and efficient manufacturing processes. Research is anticipated to move beyond traditional synthetic routes, which often rely on harsh oxidizing agents or complex coupling reagents. vulcanchem.com

Key areas of innovation include:

Biocatalysis and Microbial Synthesis: A significant emerging trend is the use of whole-cell biocatalysts or isolated enzymes to create aromatic acids from renewable feedstocks. nih.gov Research has demonstrated the feasibility of producing compounds like 4-hydroxybenzoic acid from bio-based L-tyrosine using engineered multi-enzyme cascades in microorganisms such as Escherichia coli. nih.govmdpi.com This approach, which operates under mild conditions and avoids toxic catalysts, offers a sustainable blueprint for the future synthesis of the benzoic acid moiety of the target compound. nih.gov

Valorization of Renewable Feedstocks: Lignin (B12514952), a complex polymer abundant in biomass, is a promising renewable source for producing benzoic acid derivatives. rsc.org Future research will likely focus on developing selective oxidative depolymerization processes to convert lignin into platform chemicals that can be further modified, via amidation with pyrrolidine (B122466), into this compound. This strategy aligns with the concept of a circular economy by transforming waste biomass into valuable chemical entities. rsc.org

Advanced Process Chemistry: For large-scale production, innovations in process chemistry are crucial. This includes the development of continuous flow reactors, which can offer better control over reaction parameters, improve safety, and increase yield compared to traditional batch processes. Furthermore, the use of greener solvents and the design of catalytic systems that can be easily recovered and recycled will be paramount in minimizing the environmental footprint of synthesis. nih.gov Collaboration between discovery and process chemistry groups will be essential to ensure that synthetic routes are scalable from the outset. nih.gov

| Synthesis Strategy | Key Advantages | Potential Research Focus |

| Biocatalysis | Utilizes renewable feedstocks, mild reaction conditions, reduced waste. nih.gov | Engineering novel enzymatic cascades for direct synthesis. |

| Lignin Valorization | Converts biomass waste into valuable chemicals, enhances sustainability. rsc.org | Developing selective catalysts for lignin depolymerization to benzoic acid precursors. |

| Flow Chemistry | Improved safety, efficiency, and scalability for industrial production. nih.gov | Optimization of flow processes for the amidation step. |

Interdisciplinary Applications in Novel Scientific Domains

While this compound and its relatives have been explored in medicinal chemistry, their unique physicochemical properties make them attractive candidates for a broader range of scientific fields. chemimpex.comascentagepharma.com The saturated, non-planar pyrrolidine ring offers a three-dimensional character that is increasingly sought after in drug discovery and materials science to explore chemical space more effectively. researchgate.netnih.gov

Emerging application areas include:

Advanced Materials Science: The rigid benzoic acid component combined with the flexible pyrrolidine ring can be exploited in polymer science. Incorporating this molecule as a monomer could enhance the mechanical or thermal properties of polymers. chemimpex.com Future research could investigate its use in creating novel liquid crystalline polymers, where the defined structure could facilitate the formation of ordered phases.

Neuroscience Research: The pyrrolidine scaffold is a common feature in many neuroactive compounds. chemimpex.comnih.gov this compound can serve as a foundational structure for developing novel chemical probes to study neurotransmitter systems. chemimpex.com Its carboxylic acid group provides a handle for further functionalization, allowing for the attachment of fluorescent tags or other reporter groups to visualize and study biological targets.

Agrochemicals: The development of new agrochemicals is another potential avenue. The stability and compatibility of the molecule with various functional groups allow for the creation of diverse chemical libraries to be screened for herbicidal or pesticidal activity. chemimpex.com

Synergistic Methodologies: Bridging Experimental and Computational Chemistry

The integration of computational chemistry with experimental synthesis and testing is a powerful paradigm that will accelerate the discovery and optimization of molecules based on the this compound scaffold. This synergistic approach allows for the rational design of new compounds with desired properties, reducing the time and cost associated with traditional trial-and-error methods.

Future research will increasingly rely on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of new derivatives before they are synthesized. researchgate.netmdpi.com This allows researchers to understand the intrinsic reactivity and stability of designed molecules.

Molecular Docking and Dynamics: In drug discovery, molecular docking simulations can predict how derivatives of this compound might bind to a specific biological target, such as a protein or enzyme. scispace.comnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose over time, providing deeper insight into the potential mechanism of action. scispace.com

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with biological activity, 2D and 3D-QSAR studies can guide the design of more potent and selective compounds. scispace.com This data-driven approach is essential for optimizing lead compounds in medicinal chemistry and materials science.

The synergy of these computational tools with empirical lab work creates a feedback loop where computational predictions guide experimental efforts, and the resulting data is used to refine and improve the predictive power of the computational models. 4tu.nl

Q & A

Q. What are the standard synthetic routes for 4-(pyrrolidine-1-carbonyl)benzoic acid in academic research?

A flow chemistry approach using carbonylation reactions is widely employed. For example, a Pd(TPP)₄-catalyzed reaction under CO atmosphere achieves high conversion rates (96%) and yield (83%) with a residence time of 1 minute. Key parameters include:

| Reactants/Conditions | Details |

|---|---|

| 4-Iodobenzoic acid | 1 mmol |

| Pyrrolidine | 1.5 mmol |

| Catalyst | 0.4 g Pd(TPP)₄ (CatCart®) |

| Solvent | THF |

| Flow rate | 0.5 mL/min |

| Temperature | 100°C |

| Yield | 0.177 g (83%) |

This method minimizes side reactions and enhances reproducibility compared to batch processes .

Q. What analytical techniques are recommended for characterizing purity and structure?

- LC-MS : For quantitative analysis and metabolite identification (e.g., detecting benzoic acid derivatives) .

- Single-crystal X-ray diffraction : Resolve molecular geometry and hydrogen-bonding networks (e.g., R factor = 0.045, wR factor = 0.128) .

- NMR spectroscopy : Confirm functional groups (e.g., pyrrolidine carbonyl resonance at ~170 ppm).

Q. What safety precautions are necessary when handling this compound?

Refer to Safety Data Sheets (SDS) for hazards such as skin/eye irritation. Use PPE (gloves, lab coat), handle under a fume hood, and avoid inhalation. For structural analogs like 4-(4-chlorophenoxy)benzoic acid, GHS classification mandates strict storage protocols (2–8°C) and disposal as hazardous waste .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data during structure determination?

Discrepancies in thermal parameters or hydrogen bonding may arise due to twinning or poor data resolution. Use SHELXL for refinement (e.g., anisotropic displacement parameters) and SIR97 for direct-method phase optimization. Cross-validate with ORTEP-3 to visualize electron density maps and adjust torsion angles .

Q. How to optimize reaction conditions for higher yields in flow synthesis?

Compare flow vs. batch efficiency using Design of Experiments (DoE):

Q. How to analyze hydrogen bonding and packing in crystal structures using software?

Q. How to address contradictions in spectroscopic vs. crystallographic data?

For example, if NMR suggests a planar pyrrolidine ring but X-ray shows puckering:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.